4-(4-Ethylpiperazin-1-YL)quinolin-3-amine

Lead optimization Scaffold selection Physicochemical property

4-(4-Ethylpiperazin-1-yl)quinolin-3-amine (CAS 1916531-22-0) is a 4-aminoquinoline derivative bearing an N‑ethylpiperazine substituent at the 4‑position. With a molecular formula of C₁₅H₂₀N₄ and a molecular weight of 256.35 g mol⁻¹, the compound is listed in the ECHA C&L inventory under EC number 995‑752‑8 with notified hazard classifications that include Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335).

Molecular Formula C15H20N4
Molecular Weight 256.353
CAS No. 1916531-22-0
Cat. No. B2396504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-YL)quinolin-3-amine
CAS1916531-22-0
Molecular FormulaC15H20N4
Molecular Weight256.353
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)N
InChIInChI=1S/C15H20N4/c1-2-18-7-9-19(10-8-18)15-12-5-3-4-6-14(12)17-11-13(15)16/h3-6,11H,2,7-10,16H2,1H3
InChIKeyWMCZQGKIXMGQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylpiperazin-1-yl)quinolin-3-amine (CAS 1916531-22-0): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(4-Ethylpiperazin-1-yl)quinolin-3-amine (CAS 1916531-22-0) is a 4-aminoquinoline derivative bearing an N‑ethylpiperazine substituent at the 4‑position [1]. With a molecular formula of C₁₅H₂₀N₄ and a molecular weight of 256.35 g mol⁻¹, the compound is listed in the ECHA C&L inventory under EC number 995‑752‑8 with notified hazard classifications that include Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [2]. It is primarily supplied as a research‑grade small‑molecule scaffold (typical purity ≥95 %) and is not registered as an active pharmaceutical ingredient . Commercially, it is available through multiple vendors with catalog numbers such as 3D‑RBD53122 (Biosynth) and 2216633 (Leyan) .

Why 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine Cannot Be Replaced by Generic Piperazinyl‑Quinoline Analogs


In the 4‑aminoquinoline‑piperazine series, the nature of the N‑alkyl substituent on the piperazine ring is a critical determinant of lipophilicity, steric bulk, and target‑binding complementarity [1]. Patent‑disclosed structure‑activity relationships for quinoline‑based kinase and TLR inhibitors demonstrate that even a single‑carbon change (e.g., methyl → ethyl) can shift potency by an order of magnitude or alter selectivity profiles [1][2]. Simple substitution of 4-(4-ethylpiperazin-1-yl)quinolin-3-amine with the unsubstituted piperazine (4-(piperazin-1-yl)quinolin-3-amine, CAS 1023301‑81‑6) or the 4‑methylpiperazine congener would therefore introduce uncontrolled changes in logP, hydrogen‑bonding capacity, and receptor‑fit that cannot be predicted a priori without experimental validation . Consequently, for SAR campaigns, chemical‑probe development, or analytical reference applications, the exact N‑ethyl substitution pattern is not interchangeable with generic analogs .

Quantitative Differentiation Evidence for 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3) and Molecular Weight Distinguish 4‑Ethylpiperazinyl from Unsubstituted Piperazinyl and 4‑Methylpiperazinyl Congeners

The 4‑ethylpiperazinyl group confers a balanced lipophilicity profile relative to the unsubstituted piperazine and 4‑methylpiperazine analogs. The target compound has a computed XLogP3 of 1.8 [1]. The des‑ethyl analog 4-(1-piperazinyl)-3-quinolinamine (CAS 1023301‑81‑6) has a reported clogP of 1.97 [2]; however, the direct comparison is confounded by different computational methods. Molecular weight provides a more definitive discriminator: 256.35 g mol⁻¹ for the target [1] vs. 228.29 g mol⁻¹ for the unsubstituted piperazine . The incremental 28 Da (C₂H₄) increases steric bulk and can enhance hydrophobic contacts in target binding pockets, as exploited in kinase inhibitor SAR [3].

Lead optimization Scaffold selection Physicochemical property

Commercial Purity Gradients Across Suppliers Enable Fit‑for‑Purpose Procurement

Suppliers offer the title compound at graded purity levels that can be matched to experimental requirements. Leyan lists a purity of 98 % , CymitQuimica/Biosynth specify a minimum of 95 % , and CheMenu indicates ≥95 % . In contrast, the unsubstituted piperazine analog (CAS 1023301‑81‑6) is often listed without a quantified purity specification on major databases . The availability of a defined 98 % grade supports applications requiring higher batch‑to‑batch consistency, such as quantitative NMR or HPLC reference standards.

Procurement Analytical chemistry Reference standard

Notified Hazard Profile (CLP) Provides Regulatory Clarity for Laboratory Handling and Procurement Decisions

The compound is the subject of a single, harmonized C&L notification under the CLP regulation, classifying it as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This predefined hazard profile reduces the regulatory uncertainty that accompanies novel analogs lacking ECHA notifications, streamlining institutional chemical safety approvals and shipping compliance. No equivalent CLP notification was identified for the 4‑methylpiperazine or unsubstituted piperazine analogs in the ECHA inventory, implying that procurement of those analogs may require additional in‑house hazard assessment before use [2].

Safety Regulatory compliance Laboratory procurement

Patent‑Documented Scaffold for Kinase and TLR Inhibitor Libraries Supports Prioritization Over Non‑Ethylated Analogs

The 4‑(4‑ethylpiperazin‑1‑yl)quinoline motif appears in granted patents covering PI3K inhibitors (US8653105B2) and TLR modulators (WO2014034719A1), where the ethyl group contributes to optimal binding within hydrophobic enzyme pockets [1][2]. In BindingDB, a closely related 2‑(4‑ethylpiperazin‑1‑yl)‑8‑methylquinolin‑3‑ylmethyl‑purine derivative displays an IC₅₀ of 50 nM against a PI3K isoform [3], and a 4‑(4‑ethylpiperazin‑1‑yl)quinoline‑containing chemotype shows a TLR4 inhibitory IC₅₀ of 310 nM [4]. While these data are not for the exact unadorned 3‑amine scaffold, they establish that the 4‑ethylpiperazinyl‑quinoline substructure is a validated pharmacophore in multiple target families, a precedence not equally established for the unsubstituted or 4‑methylpiperazinyl variants in the 3‑amine series [2].

Kinase inhibition TLR antagonism Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine


Fragment‑Based and Structure‑Guided Lead Discovery Campaigns Against Kinase and TLR Targets

The 4‑ethylpiperazinyl‑quinoline core is a privileged substructure in kinase and TLR inhibitor patents [1]. Its balanced XLogP3 (1.8) and molecular weight (256 Da) make it an attractive fragment for elaboration into potent ligands [2]. Procurement at defined purity (98 %) supports reproducible fragment‑soaking and co‑crystallization experiments .

Analytical Reference Standard for HPLC and Mass Spectrometry Method Development

The availability of a 98 % purity grade and a single, well‑characterized ECHA hazard profile simplifies its qualification as an internal standard or system‑suitability test compound [3]. Its distinct molecular ion (m/z 256.17) and retention properties relative to des‑ethyl analogs facilitate peak identification in complex mixtures.

Chemical Biology Tool Compound for Investigating the Role of N‑Alkyl Substitution in Target Engagement

Because patent SAR demonstrates that replacing the ethyl group with hydrogen or methyl can alter potency and selectivity [1], the compound serves as a control in experiments designed to quantify the contribution of the ethyl substituent to binding affinity and off‑target profiles.

Starting Material for Parallel Library Synthesis in Medicinal Chemistry

The primary aromatic amine at the 3‑position and the ethylpiperazine at the 4‑position offer orthogonal diversification handles. Commercial suppliers (Biosynth, Leyan) provide the scaffold in quantities suitable for library production (50 mg–500 mg), enabling rapid SAR exploration .

Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.